1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid
Overview
Description
1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid is an organic compound with the empirical formula C6H6N2O3 . It is a solid substance and is used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular weight of this compound is 154.12 . The SMILES string representation is O=C1N©N=C(C(O)=O)C=C1 and the InChI string is 1S/C6H6N2O3/c1-8-5(9)3-2-4(7-8)6(10)11/h2-3H,1H3,(H,10,11) .Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 154.12 . The compound’s InChI key is VSWNRKPYWTWWBV-UHFFFAOYSA-N .Scientific Research Applications
Synthesis of Related Compounds
1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid and its derivatives are often utilized in the synthesis of various complex heterocyclic compounds. For instance, Gein et al. (2009) demonstrated the synthesis of methyl esters of 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids, emphasizing the versatility of such compounds in organic synthesis (Gein et al., 2009).
Chemical Reactions and Transformations
Research by Maeba and Castle (1979) focused on the thermolysis of related dihydropyridazine derivatives, leading to the synthesis of novel pyridazino[3,4-d][1,3]oxazine ring systems. This highlights the reactivity and potential for generating new chemical structures from dihydropyridazine compounds (Maeba & Castle, 1979).
Structural Analysis and Intermolecular Interactions
Katrusiak et al. (2011) explored the effects of methylation on intermolecular interactions and lipophilicity in a series of methylated dihydropyridazine derivatives. Their work provides insight into the structural properties and behavior of such compounds in different environments (Katrusiak et al., 2011).
Biological Activity and Potential Applications
The study of related dihydropyridazine compounds extends to their potential biological activity. For example, Ziegler et al. (1988) prepared derivatives of 1,4-dihydro-4-oxoquinoline-3-carboxylic acid and reported on their in vitro biological activity, suggesting potential medicinal applications of these compounds (Ziegler et al., 1988).
Safety and Hazards
Properties
IUPAC Name |
1-methyl-6-oxopyridazine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-8-5(9)2-4(3-7-8)6(10)11/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPJKIXGNKEFGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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